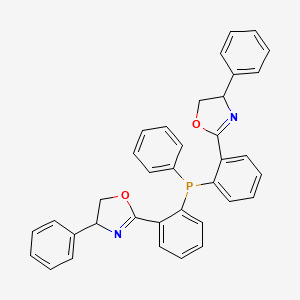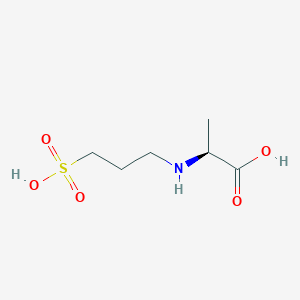![molecular formula C14H12O2S B15158130 Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- CAS No. 676591-80-3](/img/structure/B15158130.png)
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- is an organic compound with a molecular formula of C14H12O2S This compound is characterized by the presence of a benzaldehyde group attached to a 4-[(4-methylphenyl)sulfinyl] moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 4-methylbenzenesulfinic acid with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfinyl group plays a crucial role in its reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-methyl-: Similar structure but lacks the sulfinyl group.
Benzaldehyde, 4-[(4-methylphenyl)sulfonyl]-: Contains a sulfonyl group instead of a sulfinyl group.
4-(4-methoxyphenyl)benzaldehyde: Contains a methoxy group instead of a sulfinyl group.
Uniqueness
Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
676591-80-3 |
|---|---|
Fórmula molecular |
C14H12O2S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfinylbenzaldehyde |
InChI |
InChI=1S/C14H12O2S/c1-11-2-6-13(7-3-11)17(16)14-8-4-12(10-15)5-9-14/h2-10H,1H3 |
Clave InChI |
YELIWHGBYMEFBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)


![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)



![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)


![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
